molecular formula C19H25N5O5 B2623167 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941964-92-7

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2623167
CAS No.: 941964-92-7
M. Wt: 403.439
InChI Key: HNDRRWLRBUUJSP-UHFFFAOYSA-N
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Description

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the hydroxypropyl and hydroxyethyl groups: These groups are introduced through nucleophilic substitution reactions, where the purine core is reacted with suitable alkyl halides under basic conditions.

    Attachment of the ethylphenoxy group: This step involves an etherification reaction, where the hydroxypropyl group is reacted with 3-ethylphenol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming alcohols or amines.

    Substitution: The aromatic ring and the purine core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups could yield corresponding ketones or aldehydes, while substitution reactions could introduce various functional groups onto the aromatic ring or the purine core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biochemical pathways involving purine derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes involved in purine metabolism or receptors that recognize purine derivatives. The compound’s hydroxy and amino groups may facilitate binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

Uniqueness

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities compared to other purine derivatives. Its combination of hydroxy, amino, and ethylphenoxy groups could result in unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5/c1-3-12-5-4-6-14(9-12)29-11-13(26)10-24-15-16(21-18(24)20-7-8-25)23(2)19(28)22-17(15)27/h4-6,9,13,25-26H,3,7-8,10-11H2,1-2H3,(H,20,21)(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDRRWLRBUUJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCO)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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